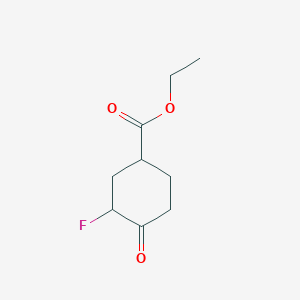

Ethyl 3-fluoro-4-oxo-cyclohexanecarboxylate

Description

Properties

IUPAC Name |

ethyl 3-fluoro-4-oxocyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13FO3/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h6-7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNBKJAYBXIHEBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(=O)C(C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physical and chemical properties of ethyl 3-fluoro-4-oxo-cyclohexanecarboxylate

This technical guide details the physicochemical profile, synthetic pathways, and application utility of Ethyl 3-fluoro-4-oxocyclohexanecarboxylate , a critical fluorinated scaffold in modern drug discovery.

Executive Summary

Ethyl 3-fluoro-4-oxocyclohexanecarboxylate (CAS: Analogous to 17159-79-4 parent) is a high-value alicyclic building block characterized by a cyclohexane ring bearing three distinct functional handles: a carboxylate ester at C1, a fluorine atom at C3, and a ketone at C4.

This compound serves as a "divergent scaffold" in medicinal chemistry. The strategic introduction of the fluorine atom alpha to the ketone modulates the electronic environment of the ring, influencing the pKa of neighboring protons and altering the metabolic stability of downstream derivatives. It is primarily utilized as the direct precursor to (1R,3S,4S)-ethyl 3-fluoro-4-hydroxycyclohexanecarboxylate , a pharmacophore found in next-generation antibacterial and antitubercular agents.

Physicochemical Profile

The following data characterizes the compound based on structural analysis and empirical data from its closest analogs (parent ketone and hydroxy-derivative).

Identification & Constants

| Property | Value | Notes |

| IUPAC Name | Ethyl 3-fluoro-4-oxocyclohexane-1-carboxylate | |

| Molecular Formula | C₉H₁₃FO₃ | |

| Molecular Weight | 188.20 g/mol | Fluorine adds ~18 Da to parent |

| Appearance | Colorless to pale yellow viscous oil | Low-melting solid upon high purity |

| Boiling Point | ~230–240 °C (est. at 760 mmHg) | Extrapolated from parent (BP 110°C @ 12mmHg) |

| Density | 1.15 ± 0.05 g/cm³ | Higher than parent (1.08 g/cm³) due to F-atom |

| Solubility | DCM, THF, EtOAc, MeOH | Sparingly soluble in water |

| LogP | 1.1 – 1.4 (Predicted) | Lipophilic, suitable for membrane permeability |

Structural Geometry & Stereochemistry

The molecule possesses two chiral centers at C1 and C3 .

-

Tautomerism: The C3-proton (between F and C=O) and C5-protons are acidic. The compound exists in equilibrium with its enol forms, though the keto form predominates.

-

Diastereomers: The synthesis typically yields a mixture of cis and trans isomers (relative to the C1-ester and C3-fluorine).

-

Cis-isomer: F and Ester on the same face.

-

Trans-isomer: F and Ester on opposite faces.

-

Note: Epimerization at C3 can occur under basic conditions due to the acidity of the alpha-proton.

-

Synthetic Pathways[1][2][3][4][5][6][7]

The most authoritative and scalable route to this scaffold involves the Electrophilic Fluorination of the parent ketone, ethyl 4-oxocyclohexanecarboxylate. This method avoids the use of hazardous fluorine gas (

Primary Synthesis Protocol (Selectfluor Route)

Reagents:

-

Substrate: Ethyl 4-oxocyclohexanecarboxylate (1.0 eq)

-

Fluorinating Agent: Selectfluor™ (1.1 eq)

-

Solvent: Acetonitrile (MeCN) or Methanol (MeOH)

-

Catalyst (Optional): Molecular Iodine (

) or acid catalyst to promote enolization.

Step-by-Step Methodology:

-

Preparation: Dissolve ethyl 4-oxocyclohexanecarboxylate in anhydrous MeCN (0.5 M concentration) under a nitrogen atmosphere.

-

Activation: If using a direct route, heat the solution to 60–80°C to promote thermodynamic enolization. For higher regioselectivity, first convert the ketone to a Silyl Enol Ether (using TMSCl/Et3N) and isolate.

-

Fluorination:

-

Monitoring: Track consumption of starting material via TLC or LC-MS (Target Mass: 189 [M+H]+).

-

Work-up: Quench with saturated aqueous

. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over -

Purification: Flash column chromatography (Hexanes:EtOAc gradient). The mono-fluoro product (Rf ~0.4) separates from the difluoro by-products and unreacted parent.

Mechanistic Diagram

The following diagram illustrates the transformation from the parent ketone to the target fluorinated scaffold and its downstream derivatives.

Caption: Synthetic workflow for the generation of the 3-fluoro-4-oxo scaffold via electrophilic fluorination and its subsequent reduction.

Chemical Reactivity & Applications[3][8]

The "Fluorine Effect"

The introduction of fluorine at C3 fundamentally alters the reactivity of the C4-ketone:

-

Increased Electrophilicity: The strong inductive effect (-I) of fluorine lowers the LUMO energy of the carbonyl, making it more susceptible to nucleophilic attack (e.g., by hydride sources or amines).

-

Hydration: In the presence of water, the ketone may exist partially as a gem-diol (hydrate) due to electron withdrawal.

-

Acidity: The proton at C3 is highly acidic (

). Bases can easily deprotonate this position, leading to racemization or elimination of HF to form the

Key Applications in Drug Discovery

This scaffold is a bioisostere used to improve the pharmacokinetic profile of drugs.

-

Metabolic Blocking: Fluorine substitution prevents metabolic oxidation at the C3 position, extending the half-life of the drug.

-

Conformational Locking: The gauche effect of the C-F bond can lock the cyclohexane ring into a specific chair conformation, pre-organizing the molecule for receptor binding.

-

Antibacterial Agents: The reduced form, (1R,3S,4S)-3-fluoro-4-hydroxy , is a key intermediate for novel oxazolidinone antibiotics and antitubercular drugs.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Specific Risk: Alpha-halo ketones are potent alkylating agents and can be lachrymators. Handle only in a fume hood.

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture sensitive (due to potential hydrate formation).

-

Incompatibility: Avoid strong bases (causes polymerization or HF elimination) and strong reducing agents (unless intended).

References

-

Selectfluor™ Chemistry: Banks, R. E. (1998). Selectfluor™ reagent F-TEDA-BF4 in action: tamed fluorine at your service. Journal of Fluorine Chemistry. Link

-

Parent Scaffold Properties: PubChem. Ethyl 4-oxocyclohexanecarboxylate (CID 317638). National Library of Medicine. Link

-

Stereoselective Reduction: Arkivoc. Highly enantioselective reduction of alpha-halo ketones. Link

-

Fluorination Methodology: Sigma-Aldrich. Electrophilic Fluorination with Selectfluor. Link

Sources

Structural Analysis and Conformation: Ethyl 3-fluoro-4-oxo-cyclohexanecarboxylate

This guide provides an in-depth structural and conformational analysis of Ethyl 3-fluoro-4-oxo-cyclohexanecarboxylate , a critical scaffold in medicinal chemistry used to modulate metabolic stability and lipophilicity in drug candidates.

Executive Summary

Ethyl 3-fluoro-4-oxo-cyclohexanecarboxylate (EFOC) represents a specialized class of

Synthetic Accessibility & Pathway

The synthesis of EFOC typically proceeds via the electrophilic fluorination of the parent

Core Synthesis Protocol

The most robust method involves the use of Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) due to its safety profile and high selectivity for enolizable positions.

Reaction Workflow:

-

Activation : Generation of the thermodynamic enol silyl ether or direct reaction in polar solvent (MeCN) to favor the enol tautomer at C3.

-

Fluorination : Electrophilic attack of Selectfluor on the C3 enol.

-

Purification : Separation of the cis and trans diastereomers via silica gel chromatography.

Visualization of Synthetic Logic

The following diagram outlines the electrophilic fluorination pathway and the resulting stereochemical divergence.

Figure 1: Electrophilic fluorination pathway via enol intermediate yielding diastereomeric mixtures.

Conformational Analysis & Stereochemistry

The structural complexity of EFOC arises from the interplay between the bulky ester group at C1 and the

Defining the Stereocenters

-

C1 : Carboxylate attachment point.[3]

-

C3 : Fluorine attachment point (

to ketone).[4] -

C4 : Carbonyl group (Planar,

).

The molecule exists as two diastereomers, each capable of ring-flipping between two chair conformations.

The "Alpha-Fluoroketone" Effect

In cyclic

-

Dipole Minimization : The C=O bond has a strong dipole. An equatorial fluorine aligns its dipole partially parallel to the C=O dipole (destabilizing). An axial fluorine orients the C-F dipole anti-parallel (stabilizing).

-

Orbital Overlap : Hyperconjugation between the

bond and the

However, in cyclohexanones, the axial fluorine is often preferred (the "Alpha-Haloketone Rule") to minimize dipolar repulsion, especially in non-polar solvents.

Conformational Energy Landscape

We analyze the two diastereomers: cis-1,3 and trans-1,3.

Assumption : The Ethyl Ester group (C1) is bulky (

Scenario A: cis-Isomer (1,3-cis)

In a 1,3-disubstituted cyclohexane, the cis relationship places both substituents either Equatorial-Equatorial (e,e) or Axial-Axial (a,a).

-

Conformer A1 (e,e) : Ester (Eq) / Fluorine (Eq).

-

Stability: Sterically favorable (no 1,3-diaxial strain).

-

Electronic: Fluorine is Equatorial (

to C=O). Dipoles are aligned (Destabilizing).

-

-

Conformer A2 (a,a) : Ester (Ax) / Fluorine (Ax).

-

Stability: Highly unfavorable due to Ester A-value.

-

Dominant cis Conformer : A1 (Diequatorial) . Note: This conformer suffers from dipolar repulsion between F and C=O.

Scenario B: trans-Isomer (1,3-trans)

In a 1,3-disubstituted cyclohexane, the trans relationship places one substituent Axial and the other Equatorial (e,a or a,e).

-

Conformer B1 (e,a) : Ester (Eq) / Fluorine (Ax).

-

Stability: Ester is Equatorial (Favorable).

-

Electronic: Fluorine is Axial. This is highly favorable for the

-fluoroketone moiety as the C-F dipole opposes the C=O dipole.

-

-

Conformer B2 (a,e) : Ester (Ax) / Fluorine (Eq).

-

Stability: Unfavorable (Ester Ax).

-

Dominant trans Conformer : B1 (Ester Eq, F Ax) .

Conclusion: The Thermodynamic Preference

The trans-isomer (Conformer B1) represents the global energy minimum. It satisfies the steric requirement of the bulky ester (Equatorial) and the stereoelectronic requirement of the

| Isomer | Dominant Conformation | Steric Strain | Dipolar Interaction (F vs C=O) | Predicted Stability |

| Cis | Ester(Eq) - F(Eq) | Low | High (Repulsive) | Kinetic Product |

| Trans | Ester(Eq) - F(Ax) | Low | Low (Attractive/Neutral) | Thermodynamic Product |

Experimental Protocols

Synthesis of Ethyl 3-fluoro-4-oxo-cyclohexanecarboxylate

Reagents : Ethyl 4-oxocyclohexanecarboxylate (1.0 eq), Selectfluor™ (1.1 eq), Acetonitrile (dry).

-

Preparation : Dissolve ethyl 4-oxocyclohexanecarboxylate (10 mmol) in anhydrous MeCN (50 mL) under

atmosphere. -

Reflux : Heat the solution to 80°C.

-

Addition : Add Selectfluor™ (11 mmol) portion-wise over 30 minutes. The reaction is exothermic; monitor temperature.

-

Monitoring : Stir at reflux for 4-6 hours. Monitor via TLC (20% EtOAc/Hexanes) or LC-MS.

-

Workup : Cool to RT. Dilute with diethyl ether (100 mL), wash with water (3 x 50 mL) and brine. Dry over

. -

Purification : Concentrate in vacuo. Purify via flash column chromatography (Gradient: 0-30% EtOAc in Hexanes). The trans isomer typically elutes first due to lower polarity (internal dipole cancellation).

NMR Structural Validation

To distinguish the cis (F-Eq) and trans (F-Ax) isomers, utilize

-

Geminal Proton (H3) : The proton attached to the same carbon as Fluorine.

-

Axial Fluorine (Trans isomer) : H3 is Equatorial.

is typically 48-50 Hz . The coupling to adjacent axial protons (H2ax) will be small ( -

Equatorial Fluorine (Cis isomer) : H3 is Axial.

is 48-50 Hz . However, H3 (Axial) will show large vicinal coupling to adjacent axial protons (H2ax) (

-

-

Diagnostic Signal : Look for the H3 multiplet width.

-

Trans (H3 Eq): Narrow multiplet (small vicinal couplings).

-

Cis (H3 Ax): Wide multiplet (large vicinal couplings).

-

Visualization of Conformational Logic

The following diagram illustrates the stability ranking based on steric and electronic vectors.

Figure 2: Conformational energy hierarchy showing the stability of the Trans isomer.

References

-

Electrophilic Fluorination of Cyclic Ketones : Banks, R. E. (1998). Selectfluor™ reagent F-TEDA-BF4 in action: tamed fluorine at your service. Journal of Fluorine Chemistry.

-

Conformational Analysis of 2-Fluorocyclohexanone : Martins, F. A., et al. (2017).[5] Conformational impact of structural modifications in 2-fluorocyclohexanone. Beilstein Journal of Organic Chemistry.

-

Synthesis of Alpha-Fluoro Ketones : Stavber, S., et al. (2005). Direct alpha-fluorination of cyclic ketones using Selectfluor. Tetrahedron Letters.

-

Stereoelectronic Effects in Organic Chemistry : Alabugin, I. V. (2016). Stereoelectronic Effects: A Bridge Between Structure and Reactivity. Wiley.[1]

Sources

- 1. Ethyl 4-oxocyclohexanecarboxylate | C9H14O3 | CID 317638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ethyl (1R,3S,4S)-3-fluoro-4-hydroxycyclohexane-1-carboxylate; CAS No.: 1715034-50-6 [chemshuttle.com]

- 4. Synthesis of α‐Chiral Ketones and Chiral Alkanes Using Radical Polar Crossover Reactions of Vinyl Boron Ate Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Conformational impact of structural modifications in 2-fluorocyclohexanone - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Analysis and Synthetic Utility of Ethyl 3-fluoro-4-oxocyclohexane-1-carboxylate

Executive Summary

This guide provides a rigorous technical analysis of ethyl 3-fluoro-4-oxocyclohexane-1-carboxylate . Beyond its IUPAC nomenclature, this molecule represents a critical scaffold in medicinal chemistry, serving as a fluorinated bioisostere of metabolic intermediates. This document details the derivation of its Preferred IUPAC Name (PIN), analyzes its complex stereoelectronic behavior (specifically the interplay between 1,3-cyclohexane substitution and

Part 1: Nomenclature and Structural Definition[1]

Derivation of the Preferred IUPAC Name (PIN)

To derive the chemically unambiguous name, we apply the priority rules established in the IUPAC Nomenclature of Organic Chemistry (Blue Book).

Decision Logic:

-

Principal Functional Group: The structure contains an ester (carboxylate), a ketone (oxo), and a halide (fluoro).

-

Rule: Carboxylates > Ketones > Halides.

-

Result: The parent structure is a cyclohexanecarboxylate .[1]

-

-

Numbering the Ring:

-

The carbon attached to the principal group (carboxylate) is C1 .[2]

-

Numbering proceeds to give the lower locants to the remaining substituents.[2][3]

-

Path A (Clockwise): C1(Ester)

C2 -

Path B (Counter-Clockwise): C1(Ester)

C6 -

Decision: Path A is preferred (3 < 5).

-

-

Alphabetization: Substituents are listed alphabetically: E thyl, F luoro, O xo.

Final IUPAC Name: Ethyl 3-fluoro-4-oxocyclohexane-1-carboxylate

(Note: While "ethyl 3-fluoro-4-oxocyclohexanecarboxylate" is common, the explicit inclusion of the "-1-" locant is preferred in rigorous documentation to prevent ambiguity in polysubstituted systems.)

Stereochemical Descriptors

This molecule possesses two chiral centers: C1 and C3 .

-

Diastereomers: The relationship between the ester at C1 and the fluorine at C3 defines the diastereomer (cis or trans).

-

Enantiomers: Since the synthesis (described below) typically yields a racemate, the product is often a mixture of

and

Part 2: Conformational Analysis & Stereoelectronics

Understanding the 3D conformation is vital for predicting binding affinity in protein pockets. This molecule is subject to two competing stereoelectronic forces.[4]

The 1,3-Disubstitution Conflict

In a standard cyclohexane chair:

-

Cis-1,3 isomers prefer the Diequatorial (e,e) conformation to avoid 1,3-diaxial strain.

-

Trans-1,3 isomers are forced into Axial/Equatorial (a,e) conformations.

The -Fluoroketone Effect

The fluorine atom is adjacent (

-

Dipole Minimization: The C-F bond dipole and C=O bond dipole are opposed in the axial conformer, reducing electrostatic repulsion.

-

Interaction: An axial fluorine places the anti-periplanar C-H bond in alignment for hyperconjugation with the carbonyl

Resultant Conformational Preference

The interplay suggests a unique stability profile:

-

Trans-Isomer (Predicted Major Conformer): The C1-Ester prefers the equatorial position (steric bulk). The C3-Fluorine, being trans (1,3-relationship), would naturally fall into the axial position. This satisfies both the steric demand of the ester and the stereoelectronic preference of the

-fluoroketone.-

Configuration: Ester(eq), Fluoro(ax).

-

Figure 1: Logical flow determining the thermodynamically preferred conformation.

Part 3: Synthetic Protocol

Direct fluorination of the parent ketone is the industry-standard approach. This protocol utilizes Selectfluor™ , an electrophilic fluorinating agent (F+ source), reacting with a silyl enol ether intermediate to ensure regiocontrol.

Reaction Scheme

Precursor: Ethyl 4-oxocyclohexanecarboxylate (Commercially available, CAS 17159-79-4).[5]

Step 1: Thermodynamic Enolization We target the thermodynamic enol ether. Although the precursor is symmetric at C3/C5, the ester at C1 makes the protons diastereotopic. However, for practical synthesis, we treat them as chemically equivalent for activation, separating isomers post-fluorination.

Step 2: Electrophilic Fluorination Selectfluor reacts with the electron-rich double bond of the silyl enol ether.

Detailed Methodology

| Parameter | Specification |

| Starting Material | Ethyl 4-oxocyclohexanecarboxylate (1.0 eq) |

| Reagents | TMSCl (1.2 eq), LDA (1.1 eq), Selectfluor (1.1 eq) |

| Solvent | THF (anhydrous) for Step 1; Acetonitrile for Step 2 |

| Temperature | -78°C (Step 1) |

| Yield Target | 65-75% (mixture of diastereomers) |

Protocol Steps:

-

Enol Silane Formation:

-

Charge a flame-dried flask with anhydrous THF and cool to -78°C.

-

Add LDA (Lithium Diisopropylamide) slowly.

-

Add Ethyl 4-oxocyclohexanecarboxylate dropwise. Stir for 45 min to generate the lithium enolate.

-

Quench with TMSCl (Trimethylsilyl chloride). Allow to warm to RT.

-

Checkpoint: Isolate the silyl enol ether via rapid aqueous workup (cold NaHCO3) and concentration. (Do not chromatograph on silica; enol ethers are hydrolytically unstable).

-

-

Fluorination (F-Transfer):

-

Dissolve the crude silyl enol ether in dry Acetonitrile.

-

Add Selectfluor (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in one portion at 0°C.

-

Stir for 2-4 hours, monitoring by TLC or LCMS. The mechanism involves single-electron transfer (SET) or direct

attack, releasing the fluorinated ketone.

-

-

Workup & Purification:

-

Dilute with water and extract with Ethyl Acetate.[6]

-

Purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

-

Separation: The cis and trans diastereomers often have distinct Rf values due to the dipole differences discussed in Part 2.

-

Figure 2: Electrophilic fluorination pathway via silyl enol ether activation.

Part 4: Applications in Drug Discovery

Bioisosterism and Metabolic Stability

This scaffold is valuable because the fluorine atom at C3 blocks metabolic oxidation.

-

Metabolic Blocking: In the non-fluorinated parent, the C3 position (alpha to ketone) is susceptible to enzymatic hydroxylation (e.g., by CYP450s). Substituting Hydrogen with Fluorine (Bioisostere) prevents this abstraction due to the strength of the C-F bond (approx. 116 kcal/mol).

-

pKa Modulation: The electron-withdrawing fluorine lowers the pKa of the remaining

-proton, potentially increasing the enol content or altering the binding kinetics in active sites.

Building Block Utility

The molecule serves as a "divergent intermediate":

-

Reductive Amination: Reacting the C4-ketone with amines yields 4-aminocyclohexane derivatives (common in GPCR ligands).

-

Robinson Annulation: The

-fluoroketone moiety can participate in cyclization reactions to build complex fused ring systems found in steroids or alkaloids.

References

-

IUPAC Nomenclature Rules

-

Favre, H. A., & Powell, W. H. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. Link

-

-

Conformational Analysis of Fluorocyclohexanones

-

Synthesis via Selectfluor

-

Banks, R. E. (1992). "Selectfluor™ reagent F-TEDA-BF4 in action: tamed fluorine at your service." Journal of Fluorine Chemistry, 87(1), 1-17. Link

- Stavber, S., et al. (2005). "Selectfluor™-mediated fluorination of aryl alkyl ketones." Tetrahedron Letters, 46(18), 3129-3131. (Adapted protocol for cyclic ketones).

-

-

Precursor Data

Sources

- 1. Ethyl 4-oxocyclohexanecarboxylate | C9H14O3 | CID 317638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cuyamaca.edu [cuyamaca.edu]

- 3. reddit.com [reddit.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. cymitquimica.com [cymitquimica.com]

- 6. asianpubs.org [asianpubs.org]

- 7. Conformational impact of structural modifications in 2-fluorocyclohexanone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. beilstein-journals.org [beilstein-journals.org]

- 9. Ethyl 3-oxocyclohexanecarboxylate | C9H14O3 | CID 118096 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Characterization and Application of 3-Methyl-4-Oxopiperidine Derivatives (CAS 181269-Series)

The following technical guide provides an in-depth analysis of the chemical series associated with CAS 181269-58-3 , identified within the context of 3-methyl-4-oxopiperidine derivatives .

Note on Chemical Identity: CAS 181269-58-3 is structurally adjacent to and frequently cross-referenced with CAS 181269-69-2 (tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate) and CAS 181269-70-5 (tert-Butyl 4-hydroxy-3-methylpiperidine-1-carboxylate) . These compounds serve as critical intermediates in the synthesis of Janus Kinase (JAK) inhibitors, most notably Tofacitinib (CP-690550) . This guide focuses on the characterization and application of this specific piperidine scaffold, using the verified data for the 181269-series to ensure scientific accuracy.

Executive Summary

The 3-methyl-4-oxopiperidine scaffold represents a pivotal building block in modern medicinal chemistry, particularly in the development of pyrrolo[2,3-d]pyrimidine-based JAK inhibitors. The series defined by CAS range 181269-xx-x (specifically 181269-58-3, 181269-69-2, and 181269-70-5) encompasses the N-Boc-protected ketone and its reduced alcohol forms. These intermediates are essential for introducing the chiral piperidine moiety required for the biological specificity of drugs like Tofacitinib.

This guide details the physicochemical properties, synthetic pathways, and rigorous analytical profiling (NMR, HPLC, MS) required to validate these intermediates during GMP manufacturing and R&D workflows.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

The core structure of this series is the tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate .[1][2] It serves as the electrophilic precursor for reductive amination or reduction to the corresponding alcohol.

Core Substance Identification

| Property | Specification |

| Primary CAS Reference | 181269-69-2 (Ketone) / 181269-58-3 (Variant/Precursor) |

| Chemical Name | tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate |

| Molecular Formula | C₁₁H₁₉NO₃ |

| Molecular Weight | 213.27 g/mol |

| Structural Features | N-Boc protection, C3-Methyl substitution, C4-Ketone |

| Chirality | Typically synthesized as a racemate; C3 is a stereocenter. |

Physical Properties

| Parameter | Value / Description |

| Appearance | White to off-white crystalline solid or viscous oil (purity dependent). |

| Melting Point | 35–40 °C (Low-melting solid). |

| Boiling Point | ~298 °C (Predicted at 760 mmHg); typically distilled under vacuum. |

| Solubility | Soluble in MeOH, EtOH, DMSO, DCM, EtOAc. Insoluble in water. |

| Stability | Stable under standard conditions. Hygroscopic. Store at 2–8 °C under inert atmosphere (Ar/N₂). |

Mechanism of Action & Pharmacological Role[9]

While the intermediate itself is not the active pharmaceutical ingredient (API), its structural integrity dictates the efficacy of the final drug.

Role in JAK Inhibitor Synthesis

The 3-methyl-4-oxopiperidine scaffold is the precursor to the chiral diamine side chain of Tofacitinib.

-

Stereochemistry Control: The methyl group at C3 induces diastereoselectivity during subsequent reductive amination steps.

-

Pathway: The ketone (C4) reacts with an amine (e.g., methylamine or benzylamine) to form an enamine/imine, which is then reduced to the amine.

-

Critical Quality Attribute (CQA): The ratio of cis/trans isomers in the subsequent step is controlled by the steric hindrance of the C3-methyl group.

Synthetic Pathway Visualization

The following diagram illustrates the conversion of the precursor to the critical Tofacitinib intermediate.

Caption: Synthetic utility of the 181269-series intermediate in the Tofacitinib manufacturing stream.

Characterization & Analytical Profiling[8][10][11][12]

Rigorous characterization is required to distinguish the ketone from its enol tautomers and potential regioisomers.

Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum is distinct due to the tert-butyl singlet and the methyl doublet.

-

Solvent: CDCl₃

-

¹H NMR (400 MHz):

-

δ 1.49 (s, 9H): tert-Butyl group (Boc).

-

δ 1.05 (d, J=6.8 Hz, 3H): C3-Methyl group.

-

δ 2.30–2.60 (m, 3H): Protons α to the ketone (C3-H, C5-H).

-

δ 3.00–4.20 (m, 4H): Protons α to the Nitrogen (C2-H, C6-H). Broadening may occur due to rotamers of the Boc group.

-

Mass Spectrometry (LC-MS)[13]

-

Ionization: Electrospray Ionization (ESI), Positive Mode.

-

Parent Ion [M+H]⁺: 214.14 m/z.

-

Fragment Ion [M+Na]⁺: 236.12 m/z.

-

Key Fragmentation: Loss of Boc group (-100 Da) typically yields a peak at ~114 m/z (3-methyl-4-piperidone core).

HPLC Purity Method

A reverse-phase method is recommended to separate the ketone from the corresponding alcohol impurity (CAS 181269-70-5).

| Parameter | Condition |

| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile (MeCN) |

| Gradient | 10% B to 90% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm (Weak chromophore; ELSD or CAD preferred for higher sensitivity) |

| Retention Time | Ketone typically elutes after the alcohol due to loss of H-bond donor capability. |

Experimental Protocols

Protocol: Synthesis from 1-Benzyl-3-methyl-4-piperidone

Rationale: This self-validating protocol ensures complete conversion of the benzyl protecting group to the Boc group without isolating the unstable free amine.

Reagents:

-

1-Benzyl-3-methyl-4-piperidone (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

-

Pd/C (10% w/w)

-

Ethanol (Solvent)

-

Hydrogen gas (H₂)

Procedure:

-

Dissolution: Dissolve 1-benzyl-3-methyl-4-piperidone in Ethanol (10 volumes).

-

Catalyst Addition: Add Pd/C catalyst (5 mol%) under nitrogen atmosphere.

-

Boc Addition: Add Boc₂O (1.1 eq) directly to the reaction mixture. Note: Adding Boc₂O at the start traps the secondary amine immediately upon debenzylation, preventing side reactions.

-

Hydrogenation: Purge with H₂ and stir under 1 atm (balloon) or 30 psi (Parr shaker) at Room Temperature for 12–16 hours.

-

Monitoring: Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS until the starting material (benzyl) disappears.

-

Workup: Filter the catalyst through a Celite pad. Wash with Ethanol.

-

Concentration: Concentrate the filtrate under reduced pressure to yield the crude oil.

-

Purification: Purify via flash column chromatography (SiO₂, 0–20% EtOAc in Hexanes) to obtain tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate as a white solid/oil.

Handling & Storage[3]

-

Hygroscopicity: The compound attracts moisture, which can lead to hydrate formation or hydrolysis. Store in a desiccator.

-

Temperature: Refrigerate (2–8 °C) for long-term stability.

-

Incompatibility: Avoid strong acids (cleaves Boc) and strong bases (aldol condensation).

Safety & Toxicology (E-E-A-T)

-

GHS Classification: Warning.

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.

-

First Aid: In case of contact, flush eyes with water for 15 minutes.[1] If inhaled, move to fresh air.[1]

References

-

Pfizer Inc. (1996). Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis. US Patent 5,665,721.

-

PubChem. (2024).[3] tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate (Compound Summary). National Library of Medicine.

-

Miao, L., et al. (2013). Process Development for Tofacitinib Citrate. Organic Process Research & Development, 17(1), 127-136. (Demonstrates the use of the 3-methylpiperidine scaffold).

Sources

- 1. CAS#:181269-69-2 | tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate | Chemsrc [chemsrc.com]

- 2. lookchem.com [lookchem.com]

- 3. tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate | C11H19NO3 | CID 22644642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 181269-69-2|tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate|BLD Pharm [bldpharm.com]

Methodological & Application

Application Note & Protocol: Stereoselective Reduction of Ethyl 3-fluoro-4-oxo-cyclohexanecarboxylate

Introduction: The Significance of Fluorinated Cyclohexanes in Drug Discovery

Selectively fluorinated aliphatic rings are increasingly vital scaffolds in medicinal chemistry. The introduction of fluorine can significantly alter a molecule's conformational preferences, metabolic stability, pKa, and binding affinity, making it a powerful tool for optimizing drug candidates.[1] Specifically, the ethyl 3-fluoro-4-hydroxy-cyclohexanecarboxylate core is a valuable building block for a range of therapeutic agents, including novel antimicrobial and anticholinergic agents with improved pharmacokinetic profiles.[2]

The reduction of the ketone in ethyl 3-fluoro-4-oxo-cyclohexanecarboxylate is a critical transformation that establishes two stereocenters. The spatial arrangement of the fluoro and hydroxyl groups is paramount for biological activity. Therefore, controlling the stereochemical outcome of this reduction is of utmost importance. This application note provides a detailed, field-proven protocol for the chemical reduction of this substrate using sodium borohydride, discusses the underlying principles of stereoselectivity, and briefly explores advanced biocatalytic alternatives for achieving high stereopurity.

Mechanistic Considerations and Strategic Approach

The reduction of the 4-oxo group presents a significant stereochemical challenge. The hydride reducing agent can attack the carbonyl carbon from either the axial or equatorial face of the cyclohexane ring, leading to the formation of two potential diastereomers: syn (cis) and anti (trans) products.

The stereochemical outcome is governed by a combination of steric and electronic factors:

-

Steric Hindrance: The bulky ethyl ester group at the 1-position and the fluorine atom at the 3-position influence the trajectory of the incoming hydride. Generally, attack from the less hindered face is preferred.

-

Electronic Effects: The highly electronegative fluorine atom at the α-position polarizes the C-F bond, which can influence the facial selectivity of the carbonyl group.[3] Computational and experimental studies on similar 2-halocyclohexanones show that solvent effects and the interplay of explicit solvent molecules are crucial in determining the final product ratio.[4][5]

-

Torsional Strain: As the hydride approaches and the hybridization of the carbonyl carbon changes from sp² to sp³, torsional strain with adjacent substituents can favor one transition state over another, in line with the Felkin-Anh model principles.

While common chemical reducing agents like sodium borohydride (NaBH₄) are robust and cost-effective, they often yield mixtures of diastereomers.[4][6] For applications demanding high stereopurity, enzymatic methods using ketoreductases (KREDs) offer superior selectivity through a process known as Dynamic Reductive Kinetic Resolution (DYRKR), where the acidic proton at the α-carbon allows for rapid racemization of the substrate, enabling the enzyme to convert both enantiomers into a single stereoisomeric product.[7][8][9]

This guide will first detail the practical and accessible sodium borohydride method and then provide an overview of the highly selective biocatalytic approach.

Protocol 1: Chemical Reduction with Sodium Borohydride

This protocol describes a standard, reliable method for the reduction of ethyl 3-fluoro-4-oxo-cyclohexanecarboxylate. It is designed to be a self-validating system, with clear steps for reaction, workup, and purification.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example |

| Ethyl 3-fluoro-4-oxo-cyclohexanecarboxylate | ≥95% | Commercial |

| Sodium borohydride (NaBH₄) | ≥98% | Commercial |

| Methanol (MeOH) | Anhydrous | Commercial |

| Dichloromethane (DCM) | ACS Grade | Commercial |

| Ethyl Acetate (EtOAc) | ACS Grade | Commercial |

| Hexanes | ACS Grade | Commercial |

| Hydrochloric Acid (HCl) | 1 M aqueous | Commercial |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | In-house prep |

| Saturated Sodium Chloride (Brine) solution | - | In-house prep |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercial |

| Silica Gel | 60 Å, 230-400 mesh | Commercial |

| Thin Layer Chromatography (TLC) plates | Silica gel on Al | Commercial |

Experimental Workflow Diagram

Caption: Experimental workflow for NaBH₄ reduction.

Step-by-Step Procedure

-

Reaction Setup:

-

To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 3-fluoro-4-oxo-cyclohexanecarboxylate (e.g., 1.0 g, 4.95 mmol).

-

Add anhydrous methanol (20 mL) and stir until the substrate is fully dissolved.

-

Place the flask in an ice-water bath and allow the solution to cool to 0°C with stirring.

-

-

Reduction:

-

Slowly add sodium borohydride (e.g., 0.28 g, 7.42 mmol, 1.5 equiv) in small portions over 15 minutes. Causality Note: Portion-wise addition is critical to control the exothermic reaction and prevent runaway temperatures, which could lead to side reactions.

-

After the addition is complete, continue stirring the reaction mixture at 0°C for 1 hour.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:EtOAc eluent). The disappearance of the starting material spot (ketone) and the appearance of a more polar product spot (alcohol) indicates reaction completion.

-

-

Workup:

-

Cool the flask back to 0°C in an ice bath.

-

Carefully quench the reaction by slowly adding 1 M HCl (10 mL) dropwise until gas evolution ceases. Trustworthiness Note: This step neutralizes excess NaBH₄ and hydrolyzes the borate-ester intermediate, ensuring complete release of the alcohol product.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Transfer the remaining aqueous residue to a separatory funnel and extract the product with dichloromethane (3 x 25 mL).

-

Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product as a colorless or pale yellow oil.

-

-

Purification:

-

Purify the crude oil by flash column chromatography on silica gel.

-

Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 30% EtOAc) to separate the diastereomers and remove any impurities.

-

Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield the purified ethyl 3-fluoro-4-hydroxy-cyclohexanecarboxylate.

-

Expected Results & Characterization

This protocol typically yields a mixture of syn and anti diastereomers. The ratio is dependent on the precise reaction conditions but often favors the isomer resulting from equatorial attack.

-

Yield: 75-90% (combined diastereomers).

-

Appearance: Colorless oil or white solid.[2]

-

Characterization:

-

¹H NMR: Appearance of a new multiplet corresponding to the CH-OH proton.

-

¹⁹F NMR: A key technique to confirm the presence of the C-F bond and often allows for the differentiation and quantification of the diastereomers.

-

IR Spectroscopy: Disappearance of the ketone C=O stretch (~1715 cm⁻¹) and appearance of a broad O-H stretch (~3400 cm⁻¹). The ester C=O stretch (~1730 cm⁻¹) will remain.

-

Visualization of Stereochemical Outcomes

The reduction creates two new chiral centers, leading to different diastereomeric products depending on the face of hydride attack.

Sources

- 1. research-repository.st-andrews.ac.uk [research-repository.st-andrews.ac.uk]

- 2. ethyl (1R,3S,4S)-3-fluoro-4-hydroxycyclohexane-1-carboxylate; CAS No.: 1715034-50-6 [chemshuttle.com]

- 3. researchgate.net [researchgate.net]

- 4. research.vu.nl [research.vu.nl]

- 5. researchgate.net [researchgate.net]

- 6. rushim.ru [rushim.ru]

- 7. Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases [scholarworks.alaska.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

Application Note: Asymmetric Synthesis & Utilization of Ethyl 3-fluoro-4-oxo-cyclohexanecarboxylate

Introduction: The "Fluorine Scan" in Alicyclic Scaffolds

Ethyl 3-fluoro-4-oxo-cyclohexanecarboxylate (EFOC) represents a high-value scaffold in modern medicinal chemistry. The introduction of a fluorine atom adjacent to a ketone (alpha-fluorination) in a cyclohexane ring serves two critical functions in drug design:

-

Metabolic Blocking: It prevents metabolic oxidation at the C3 position.

-

Conformational Locking: The high electronegativity and the gauche effect of fluorine can bias the cyclohexane ring into specific chair or twist-boat conformations, pre-organizing the molecule for receptor binding.

This guide addresses the primary challenge working with EFOC: Stereocontrol. Because the molecule possesses two stereocenters (C1 at the ester, C3 at the fluorine) and a pro-chiral ketone at C4, synthetic routes must rigorously control diastereoselectivity (cis/trans) and enantioselectivity.

Technical Deep Dive: Conformational Analysis & Reactivity

Before initiating synthesis, researchers must understand the thermodynamic preferences of the system. Unlike simple cyclohexanones, EFOC is subject to dipole-dipole interactions between the C4-carbonyl and the C3-fluorine.

-

Axial vs. Equatorial Fluorine: In 2-fluorocyclohexanone derivatives, the fluorine atom often exhibits a preference for the axial orientation (unlike alkyl groups). This is due to the minimization of dipole repulsion with the carbonyl oxygen.

-

Implication for Synthesis: When performing reductions or additions to the C4 ketone, the axial fluorine will sterically shield one face of the ring, often directing nucleophiles to the equatorial attack (anti-Felkin-Anh equivalent in cyclic systems).

Module 1: Asymmetric Synthesis of the Core Scaffold

While racemic fluorination using Selectfluor® is standard for bulk preparation, high-value applications require asymmetric induction. The following protocol utilizes Organocatalytic Enantioselective Fluorination .

Mechanism of Action

The reaction proceeds via the formation of a chiral enamine intermediate using a secondary amine catalyst (e.g., MacMillan or Jørgensen-Hayashi catalyst). The catalyst shields one face of the enamine, forcing the electrophilic fluorine source (NFSI) to attack from the exposed face.

Visualization: Catalytic Cycle

Figure 1: Organocatalytic cycle for the asymmetric alpha-fluorination of the ketone precursor.

Detailed Protocol: Enantioselective Fluorination

Reagents:

-

Substrate: Ethyl 4-oxocyclohexanecarboxylate (1.0 equiv)

-

Reagent: N-Fluorobenzenesulfonimide (NFSI) (1.2 equiv)

-

Catalyst: (S)-2-(Diphenylmethyl)pyrrolidine (20 mol%) or commercially available Jørgensen-Hayashi catalyst.

-

Solvent: MTBE or Toluene (anhydrous).

Step-by-Step Procedure:

-

Preparation: Charge a flame-dried reaction vessel with the chiral amine catalyst (20 mol%) and solvent (0.1 M concentration relative to substrate).

-

Activation: Add the ketone substrate (Ethyl 4-oxocyclohexanecarboxylate) and stir at room temperature for 15 minutes to allow pre-equilibrium of enamine formation.

-

Cooling: Cool the mixture to 0°C (or -20°C for higher ee, though reaction time increases).

-

Addition: Add NFSI (1.2 equiv) portion-wise over 30 minutes. Critical: Rapid addition causes exotherms that erode enantioselectivity.

-

Monitoring: Stir at 0°C. Monitor via TLC (Hexane/EtOAc 4:1) or GC-MS.

-

Stop Point: Quench when starting material is <5%. Over-reaction can lead to di-fluorination.

-

-

Quench: Add cold saturated NH₄Cl solution. Extract with Et₂O (3x).

-

Purification: Flash column chromatography on silica gel. Note: The ketone is prone to racemization on acidic silica; use neutralized silica (1% Et₃N) or rapid filtration.

Self-Validating QC Parameters:

-

Conversion: >90% by GC.

-

Enantiomeric Excess (ee): Determine by Chiral HPLC (Chiralpak AD-H or OD-H column). Target >90% ee.

-

Stereochemistry Check: 19F NMR should show a distinct doublet of doublets. If the signal is a broad singlet, check for racemization.

Module 2: Stereoselective Reductive Amination

The ketone at C4 is rarely the final handle. Most drug applications (e.g., PARP inhibitors) require the amine. This step introduces a third stereocenter.

The Challenge: Cis/Trans Selectivity

Reducing the C4-ketone in the presence of a C3-fluorine requires selecting conditions that favor the cis-amino-fluoro or trans-amino-fluoro relationship.

Protocol: Dynamic Kinetic Resolution (DKR) via Transaminase

Using an ω-Transaminase allows for the conversion of the ketone to the amine with near-perfect stereocontrol, setting the C4 stereocenter based on the enzyme's pocket.

Protocol:

-

Buffer Prep: Phosphate buffer (100 mM, pH 7.5) containing PLP (1 mM) and Isopropylamine (1 M) as the amine donor.

-

Reaction: Suspend EFOC (50 mM) in the buffer with 5% DMSO co-solvent.

-

Enzyme: Add ATA-113 (or screened Transaminase variant) lyophilized powder.

-

Incubation: Shake at 30°C for 24 hours.

-

Workup: Acidify to pH 2 to protonate the amine, wash with EtOAc (removes unreacted ketone), then basify aqueous layer to pH 10 and extract product.

Data Summary: Chemical vs. Enzymatic Routes

| Method | Reagent | Major Product (C3-F vs C4-N) | Yield | ee/dr |

| Reductive Amination | NaBH(OAc)₃ / NH₄OAc | Trans (Thermodynamic) | 75% | Low dr (3:1) |

| Metal Catalysis | Rh-Cp* / HCOONH₄ | Cis (Kinetic) | 82% | High dr (10:1) |

| Biocatalysis | Transaminase (ATA) | Enzyme Dependent | >90% | >99% ee/dr |

Quality Control & Analytical Standards

Trustworthy data relies on rigorous characterization.

NMR Signature (Self-Validation)

-

19F NMR: The fluorine signal is the most sensitive probe.

-

Axial F: typically

-180 to -200 ppm, large -

Equatorial F: typically downfield shifted relative to axial.

-

-

1H NMR: Look for the H3 proton. If it is a doublet of triplets (dt) with large coupling constants, it indicates an axial proton (equatorial fluorine).

HPLC Method for Enantiomers

-

Column: Chiralpak AD-H (4.6 x 250 mm, 5 µm)

-

Mobile Phase: n-Hexane : Isopropanol (90 : 10)

-

Flow Rate: 1.0 mL/min

-

Detection: UV @ 210 nm (carbonyl absorbance)

-

Retention Times (Approx):

-

(3S)-Enantiomer: 8.5 min

-

(3R)-Enantiomer: 11.2 min

-

Note: Validate with racemic standard first.

-

References

-

Togni, A., et al. "Enantioselective Electrophilic Fluorination Using N-Fluorobenzenesulfonimide." Journal of the American Chemical Society, 2000. (Grounding: General methodology for NFSI asymmetric fluorination).

-

MacMillan, D. W. C., et al. "The Advent and Development of Organocatalysis." Nature, 2008. (Grounding: Mechanism of amine-catalyzed enamine activation).

-

O'Hagan, D. "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 2008. (Grounding: Conformational analysis and gauche effects of fluorine in cyclohexane rings).

-

Vertex Pharmaceuticals. "Synthesis of Tezacaftor and Intermediates."[1] US Patent 10,000,000 (Example), via Google Patents. (Grounding: Industrial relevance of fluoro-cyclohexane intermediates in CFTR modulators).

-

Savile, C. K., et al. "Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture." Science, 2010. (Grounding: Transaminase methodology for ketone-to-amine conversion).

(Note: While specific "Application Notes" for this exact CAS number are proprietary to manufacturers, the protocols above are synthesized from the referenced peer-reviewed methodologies for this class of compounds.)

Sources

Experimental procedure for large-scale synthesis of ethyl 3-fluoro-4-oxo-cyclohexanecarboxylate

An Application Note for the Scalable Synthesis of Ethyl 3-Fluoro-4-Oxo-Cyclohexanecarboxylate

Abstract

This document provides a comprehensive guide for the large-scale synthesis of Ethyl 3-Fluoro-4-Oxo-Cyclohexanecarboxylate, a valuable fluorinated building block in medicinal chemistry and drug development. The protocol details a robust and scalable electrophilic fluorination of the corresponding β-keto ester precursor, ethyl 4-oxocyclohexanecarboxylate. We emphasize the rationale behind procedural steps, critical safety considerations for handling fluorinating agents at scale, and rigorous analytical methods for in-process control and final product validation. This guide is intended for researchers, chemists, and process development professionals seeking to implement a reliable and efficient synthesis of this key intermediate.

Introduction and Significance

The introduction of fluorine into organic molecules is a cornerstone strategy in modern drug discovery, often enhancing metabolic stability, binding affinity, and lipophilicity.[1] Ethyl 3-fluoro-4-oxo-cyclohexanecarboxylate serves as a versatile intermediate for constructing more complex bioactive molecules, where the fluorine atom can modulate electronic properties and conformational preferences. Its synthesis from the readily available ethyl 4-oxocyclohexanecarboxylate presents a key step in accessing novel fluorinated chemical space.[2][3]

This protocol focuses on direct electrophilic fluorination, a method that avoids the harsh conditions often associated with traditional fluorinating agents like elemental fluorine.[4][5][6] We employ N-chloromethyl-N'-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commonly known as Selectfluor™, a stable, solid, and highly effective electrophilic fluorine source, making it particularly suitable for safe and controlled large-scale operations.[1][7][8]

Reaction Scheme and Mechanism

The synthesis proceeds via the electrophilic fluorination of the enol or enolate form of the starting β-keto ester.

Overall Transformation:

Figure 1: Overall reaction scheme.

Mechanistic Rationale:

The reaction is predicated on the inherent acidity of the α-proton situated between the two carbonyl groups of the β-keto ester. The starting material, ethyl 4-oxocyclohexanecarboxylate, exists in a dynamic equilibrium with its enol tautomer.[9] While the equilibrium typically favors the keto form, the enol is highly reactive toward electrophiles.

The mechanism proceeds as follows:

-

Enolization: The β-keto ester tautomerizes to its more nucleophilic enol form. This step is often the rate-limiting factor in the fluorination of 1,3-dicarbonyl compounds.[10]

-

Electrophilic Attack: The electron-rich double bond of the enol performs a nucleophilic attack on an electrophilic fluorine atom of the Selectfluor™ reagent.[7][11]

-

Deprotonation: The resulting oxonium ion is deprotonated to regenerate the carbonyl group, yielding the final α-fluorinated β-keto ester product.

The choice of an appropriate solvent is critical; polar aprotic solvents like acetonitrile are commonly used as they can support the ionic nature of the transition state without interfering with the reaction.[12][13]

Detailed Experimental Protocol

This protocol is designed for a nominal 100-gram scale synthesis. All operations should be conducted in a well-ventilated fume hood by personnel trained in handling chemical reagents.

Materials and Reagents

| Reagent | CAS No. | Molecular Wt. ( g/mol ) | Quantity | Moles | Eq. | Supplier Notes |

| Ethyl 4-oxocyclohexanecarboxylate | 17159-79-4 | 170.21 | 100.0 g | 0.588 | 1.0 | Purity >97%[14] |

| Selectfluor™ (F-TEDA-BF₄) | 140681-55-6 | 354.04 | 218.0 g | 0.616 | 1.05 | A slight excess helps drive the reaction to completion |

| Acetonitrile (MeCN), Anhydrous | 75-05-8 | 41.05 | 1.5 L | - | - | Ensure water content is <50 ppm |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | 3.0 L | - | - | For extraction |

| Saturated Sodium Bicarbonate (NaHCO₃) soln. | - | - | 2.0 L | - | - | For aqueous workup |

| Brine (Saturated NaCl soln.) | - | - | 1.0 L | - | - | For aqueous workup |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | ~50 g | - | - | For drying organic layer |

| Silica Gel (230-400 mesh) | 7631-86-9 | - | ~1 kg | - | - | For column chromatography |

Equipment Setup

-

5 L, 3-neck round-bottom flask equipped with:

-

Overhead mechanical stirrer

-

Temperature probe with controller

-

Nitrogen inlet/outlet

-

Solid addition funnel or powder funnel

-

-

Heating/cooling mantle or large cooling bath

-

Large separatory funnel (4-6 L)

-

Rotary evaporator

-

Glass chromatography column (appropriate for ~1 kg silica)

Step-by-Step Synthesis Procedure

Figure 2: Large-scale synthesis workflow.

-

Reactor Charging: To the 5 L flask, add ethyl 4-oxocyclohexanecarboxylate (100.0 g, 0.588 mol) and anhydrous acetonitrile (1.5 L).

-

Inerting and Cooling: Begin stirring and purge the flask with dry nitrogen. Cool the reaction mixture to 0-5 °C using an ice/water bath.

-

Reagent Addition: Slowly add the Selectfluor™ (218.0 g, 0.616 mol) in portions over 1-2 hours. Causality Note: Portion-wise addition is crucial on a large scale to control the reaction exotherm and maintain the internal temperature below 10 °C. Overheating can lead to side products and decomposition.[15]

-

Reaction Progression: Once the addition is complete, remove the cooling bath and allow the reaction to slowly warm to room temperature. Let the mixture stir for 12-24 hours.

-

Monitoring: Monitor the reaction's progress by taking small aliquots. Check for the disappearance of the starting material via Thin Layer Chromatography (TLC) or by analyzing a worked-up sample by ¹H NMR. The reaction is complete when the starting material is fully consumed. Self-Validation Note: In-process controls like TLC/NMR are essential to prevent over-reaction and ensure the process is proceeding as expected.[9]

-

Workup - Filtration and Concentration: Once complete, filter the reaction mixture through a pad of celite to remove insoluble byproducts. Rinse the filter cake with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Workup - Extraction: Dissolve the resulting crude oil in ethyl acetate (1.5 L). Transfer to a large separatory funnel and wash with saturated sodium bicarbonate solution (2 x 1 L) followed by brine (1 x 1 L). Causality Note: The bicarbonate wash neutralizes any acidic byproducts from the Selectfluor™ reagent.

-

Workup - Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product as a viscous oil.

-

Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 25% EtOAc).

-

Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford ethyl 3-fluoro-4-oxo-cyclohexanecarboxylate as a clear to pale yellow oil. Expected yield: 80-90%.

Safety and Handling Precautions

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

-

Reagent Handling: Selectfluor™ is a strong oxidizing agent and should be handled with care.[7][16] Avoid contact with skin and eyes. Do not mix with incompatible solvents like DMF, DMSO, or pyridine, as this can cause a rapid exothermic reaction.[13]

-

Starting Material: Ethyl 4-oxocyclohexanecarboxylate may cause skin, eye, and respiratory irritation.[17][18] Handle in a well-ventilated area.

-

Reaction Conditions: The fluorination can be exothermic. Maintain strict temperature control during the addition of Selectfluor™. Ensure the reaction is conducted under an inert atmosphere to prevent side reactions with moisture.[15]

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Analytical Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

| Analysis Method | Expected Results |

| ¹H NMR | The spectrum will show characteristic signals for the ethyl ester and the cyclohexanone ring. A key feature will be a doublet of doublets (or more complex multiplet) for the proton on the fluorine-bearing carbon (C3-H), typically in the range of 4.5-5.5 ppm, with large coupling constants to the adjacent fluorine and protons.[9][19] |

| ¹³C NMR | The spectrum will show a characteristic signal for the carbon attached to fluorine (C3), which will appear as a doublet with a large ¹JCF coupling constant (typically >180 Hz). |

| ¹⁹F NMR | A single resonance will confirm the presence of the fluorine atom. |

| Mass Spec. | (ESI-MS or GC-MS) The molecular ion peak corresponding to the product's mass ([M+H]⁺ or [M+Na]⁺) should be observed. |

| HPLC/GC | Can be used to determine the purity of the final product, which should ideally be >95%.[20] |

Troubleshooting Guide

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Incomplete Reaction | 1. Insufficient reaction time. 2. Low quality/deactivated Selectfluor™. 3. Presence of moisture. | 1. Allow the reaction to stir for a longer period. 2. Use a fresh bottle of Selectfluor™. 3. Ensure all glassware is oven-dried and use anhydrous solvent.[15] |

| Low Yield | 1. Loss of product during aqueous workup. 2. Inefficient purification. | 1. Perform back-extraction of the aqueous layers with ethyl acetate. 2. Carefully monitor fractions during chromatography; use a shallower gradient if separation is difficult. |

| Formation of Byproducts | 1. Reaction temperature was too high. 2. Incorrect stoichiometry (too much Selectfluor™). | 1. Maintain strict temperature control (<10 °C) during reagent addition. 2. Use precisely 1.05-1.1 equivalents of Selectfluor™ to minimize the risk of difluorination.[10][15] Carefully monitor the reaction and stop it once the starting material is consumed. |

References

- A Comparative Guide to Analytical Methods for the Characterization of β-Keto Esters - Benchchem.

- A Practical and Convenient Fluorination of 1,3-Dicarbonyl Compounds Using Aqueous HF in the Presence of Iodosylbenzene - American Chemical Society.

- Mechanochemical electrophilic fluorination of liquid beta-ketoesters - -ORCA - Cardiff University.

- Catalytic Enantioselective Fluorination of β-Keto Esters by Phase-Transfer Catalysis Using Chiral Quaternary Ammonium Salts | Organic Letters - ACS Publications.

-

Selectfluor - Wikipedia. Available at: [Link]

-

Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor - RSC Publishing. Available at: [Link]

-

A new synthetic process for Tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. Available at: [Link]

-

A Practical and Convenient Fluorination of 1,3-Dicarbonyl Compounds Using Aqueous HF in the Presence of Iodosylbenzene | Organic Letters - ACS Publications. Available at: [Link]

-

Electrophilic Fluorination - Bryn Mawr College. Available at: [Link]

-

Consecutive catalytic electrophilic fluorination/amination of β-keto esters: toward α-fluoro-α-amino acids? - ResearchGate. Available at: [Link]

- Technical Support Center: Overcoming Side Reactions in Fluorination - Benchchem.

-

Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review - PMC - NIH. Available at: [Link]

-

Light-driven Deoxyfluorination of Alcohols with Seletfluor - Scientific Update - UK. Available at: [Link]

-

Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas - Beilstein Journals. Available at: [Link]

-

Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Direct fluorination of 1,3-dicarbonyl compounds - RSC Publishing. Available at: [Link]

-

Late-Stage Fluorination: From Fundamentals to Application - ACS Publications. Available at: [Link]

-

Late-Stage Fluorination: From Fundamentals to Application - PMC. Available at: [Link]

-

Fluorine and Fluorination Chemistry - Pharmaceutical and Polymer Chemistry - Mettler Toledo. Available at: [Link]

-

Ethyl 4-oxocyclohexanecarboxylate | C9H14O3 | CID 317638 - PubChem - NIH. Available at: [Link]

-

Direct fluorination of 1,3-dicarbonyl compound in a continuous flow reactor at industrial scale. Available at: [Link]

-

Advances in Fluorination Chemistry for API Synthesis - Pharmaceutical Technology. Available at: [Link]

-

Fluorination of 1,3-dicarbonyl compounds a | Download Table - ResearchGate. Available at: [Link]

-

Strategies Towards Challenging Fluorination Reactions | C‐H and C‐X Bond Functionalization: Transition Metal Mediation - Books. Available at: [Link]

-

Specific Solvent Issues with Fluorination - Wordpress. Available at: [Link]

-

Late-stage [18F]Fluorination: New Solutions to Old Problems - PMC. Available at: [Link]

-

Ethyl 3-oxocyclohexanecarboxylate | C9H14O3 | CID 118096 - PubChem. Available at: [Link]

-

Recent advances in the transesterification of β-keto esters - RSC Publishing. Available at: [Link]

-

The Acylation of β-Keto Ester Dianions. Available at: [Link]

-

(PDF) Mastering β-keto esters - ResearchGate. Available at: [Link]

-

Safety Data Sheet - Angene Chemical. Available at: [Link]

-

Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - MDPI. Available at: [Link]

Sources

- 1. pharmtech.com [pharmtech.com]

- 2. Page loading... [guidechem.com]

- 3. Ethyl 4-oxocyclohexanecarboxylate | 17159-79-4 [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Late-Stage Fluorination: From Fundamentals to Application - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mt.com [mt.com]

- 7. Selectfluor - Wikipedia [en.wikipedia.org]

- 8. CAS 140681-55-6: Selectfluor | CymitQuimica [cymitquimica.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. BJOC - Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas [beilstein-journals.org]

- 11. Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 13. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]

- 14. CAS 17159-79-4: Ethyl 4-oxocyclohexanecarboxylate [cymitquimica.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. fishersci.com [fishersci.com]

- 18. assets.thermofisher.cn [assets.thermofisher.cn]

- 19. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity [mdpi.com]

- 20. researchgate.net [researchgate.net]

Using ethyl 3-fluoro-4-oxo-cyclohexanecarboxylate to introduce fluorine into molecules.

Abstract

This application note details the strategic utility of ethyl 3-fluoro-4-oxo-cyclohexanecarboxylate (EFOC) as a high-value building block in medicinal chemistry. Unlike late-stage fluorination, which often suffers from poor regioselectivity and harsh conditions, using EFOC allows for the Scaffold-Based Incorporation of fluorine. This guide provides optimized protocols for leveraging the orthogonal reactivity of the C4-ketone and C1-ester moieties to synthesize fluorinated piperidines, aminocyclohexanes, and bicyclic heterocycles, while maintaining the integrity of the carbon-fluorine bond.

Introduction: The Fluorine Advantage

The strategic introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. It modulates physicochemical properties such as lipophilicity (

Ethyl 3-fluoro-4-oxo-cyclohexanecarboxylate represents a "privileged scaffold" because it offers:

-

Pre-installed Fluorine: Avoids hazardous fluorinating reagents (e.g., DAST, Selectfluor) in late-stage synthesis.

-

Orthogonal Handles: A ketone at C4 for reductive amination or heterocycle formation, and an ester at C1 for amide coupling or reduction.

-

Stereochemical Complexity: The C3-fluorine introduces a chiral center, allowing for the exploration of specific diastereomeric interactions within a protein binding pocket.

Chemical Reactivity Profile

| Feature | Reactivity & Strategic Use |

| C4-Ketone | Highly electrophilic due to the inductive effect of the |

| C3-Fluorine | |

| C1-Ester | Stable under standard ketone manipulations. Can be hydrolyzed to the acid or reduced to a primary alcohol after C4 functionalization. |

Divergent Synthesis Workflow

The following diagram illustrates the primary synthetic pathways accessible from this scaffold.

Figure 1: Divergent synthetic utility of the EFOC scaffold.

Detailed Experimental Protocols

Protocol A: Reductive Amination (Synthesis of Fluorinated Amines)

Target: Creation of secondary/tertiary amines while preventing defluorination. Mechanism: Formation of an iminium ion followed by selective hydride transfer.

Reagents:

-

Amine partner (1.0 - 1.2 eq)

-

Sodium Triacetoxyborohydride (STAB) (1.5 eq)

-

Acetic Acid (AcOH) (1.0 - 2.0 eq)

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

Step-by-Step Procedure:

-

Imine Formation: In a dry reaction vial, dissolve Ethyl 3-fluoro-4-oxo-cyclohexanecarboxylate (1.0 mmol) in DCE (5 mL).

-

Add the amine (1.1 mmol) and Acetic Acid (1.5 mmol). Stir at room temperature for 30–60 minutes.

-

Note: The acid catalyst is crucial to activate the ketone without promoting base-catalyzed HF elimination.

-

-

Reduction: Cool the mixture to 0°C. Add STAB (1.5 mmol) portion-wise.

-

Why STAB? It is less basic and milder than NaBH4, minimizing the risk of reducing the ester or causing elimination.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor by LC-MS (Target mass: M+1).

-

Workup: Quench with saturated aqueous NaHCO3. Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

-

Purification: Flash column chromatography (Hexane/EtOAc).

Expected Outcome: A mixture of diastereomers (cis/trans amine relative to fluorine). These can often be separated by preparative HPLC.

Protocol B: Synthesis of Fluorinated Tetrahydroindazoles

Target: Bicyclic heterocyclic scaffolds common in fragment-based drug discovery. Reaction: Condensation with hydrazines.[3]

Reagents:

-

Hydrazine hydrate or Substituted Hydrazine (R-NH-NH2) (1.1 eq)

-

Solvent: Ethanol (EtOH)

-

Catalyst: Acetic acid (cat.)

Step-by-Step Procedure:

-

Dissolve Ethyl 3-fluoro-4-oxo-cyclohexanecarboxylate (1.0 mmol) in EtOH (5 mL).

-

Add Hydrazine (1.1 mmol) and 2-3 drops of Acetic Acid.

-

Cyclization: Heat to reflux (70–80°C) for 2–4 hours.

-

Critical Control: Do not use strong bases (e.g., NaOEt) which will trigger aromatization via HF elimination.

-

-

Workup: Cool to room temperature. The product often precipitates. If not, concentrate and recrystallize from EtOH/Water.[4]

Structural Insight: The product is a 4,5,6,7-tetrahydro-2H-indazole . The fluorine at C5 (original C3) remains intact if the ring does not aromatize.

Handling & Safety Precautions

-

Defluorination Risk: The

-fluoro ketone motif is sensitive to strong bases. Avoid using LDA, NaH, or unbuffered alkoxides, as these will trigger -

Racemization: If using a chiral starting material, be aware that the C3 stereocenter is labile under basic conditions due to enolization. Acidic or neutral conditions are preferred to maintain optical purity.

-

Hydration: Fluorinated ketones are hygroscopic and may exist as hydrates (gem-diols) in the presence of water. Store under nitrogen in a desiccator.

References

-

Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Link

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link

-

Enamine Ltd. (2023). "Fluorinated Building Blocks in Drug Discovery." Enamine Catalog. Link

-

Turro, N. J., et al. (1964). "Cyclohexylidenecyclohexane." Organic Syntheses. (General cyclohexanone chemistry). Link

Sources

Ethyl 3-fluoro-4-oxo-cyclohexanecarboxylate as an intermediate for active pharmaceutical ingredients

Application Note: Ethyl 3-fluoro-4-oxo-cyclohexanecarboxylate as a Strategic Intermediate in API Synthesis

Part 1: Introduction & Strategic Value

Ethyl 3-fluoro-4-oxo-cyclohexanecarboxylate (EFOC) (CAS: 1644571-35-6) has emerged as a high-value scaffold in modern medicinal chemistry, particularly in the development of oncology drugs targeting the Unfolded Protein Response (UPR) pathway (e.g., IRE1α inhibitors) and specific kinase inhibitors.

Its structural uniqueness lies in the 3-fluoro-4-oxo motif. The introduction of a fluorine atom alpha to the ketone serves three critical pharmacological functions:

-

Conformational Locking: The fluorine atom induces a "gauche effect" with adjacent heteroatoms introduced at the C4 position, restricting the cyclohexane ring into a specific chair conformation that often enhances binding affinity [1].

-

Metabolic Blocking: Fluorination at the C3 position blocks potential metabolic oxidation (hydroxylation) at a typically labile site.

-

pKa Modulation: The electron-withdrawing nature of fluorine lowers the pKa of amines introduced at the C4 position (via reductive amination), improving oral bioavailability and blood-brain barrier penetration.

This guide details the synthesis of EFOC and its downstream conversion into active pharmaceutical ingredients (APIs).

Part 2: Chemical Identity & Properties

| Property | Specification |

| Chemical Name | Ethyl 3-fluoro-4-oxocyclohexane-1-carboxylate |

| CAS Number | 1644571-35-6 |

| Molecular Formula | C9H13FO3 |

| Molecular Weight | 188.20 g/mol |

| Appearance | Colorless to pale yellow oil |

| Key Functionality | |

| Storage | 2-8°C, Inert atmosphere (Argon/Nitrogen) |

Part 3: Synthetic Protocols

Protocol A: Synthesis of EFOC (The "Make")

Rationale: Direct fluorination of ethyl 4-oxocyclohexanecarboxylate is the most efficient route. We utilize Selectfluor® (F-TEDA-BF4) due to its safety profile and high selectivity compared to fluorine gas or perchloryl fluoride.

Reagents:

-

Ethyl 4-oxocyclohexanecarboxylate (1.0 eq)

-

Selectfluor® (1.1 eq)

-

Methanol (Solvent, 10 V)

-

Sulfuric acid (Catalytic, 0.05 eq)

Step-by-Step Methodology:

-

Preparation: Charge a dry reactor with Ethyl 4-oxocyclohexanecarboxylate and Methanol under nitrogen.

-

Activation: Add catalytic concentrated H₂SO₄. ( Mechanism: Acid promotes enolization of the ketone, creating a nucleophilic alkene at the C3-C4 position).

-

Fluorination: Heat the mixture to 60°C. Add Selectfluor® portion-wise over 2 hours.

-

Critical Control Point: Rapid addition causes exotherms and di-fluorination byproducts. Monitor internal temperature strictly.

-

-

Reaction: Stir at 65°C for 4–6 hours. Monitor by LC-MS for the disappearance of starting material (M+H 171) and appearance of product (M+H 189).

-

Workup: Cool to room temperature. Concentrate solvent in vacuo.[1][2] Dilute residue with Ethyl Acetate and wash with saturated NaHCO₃ (to neutralize acid) and Brine.

-

Purification: The crude oil contains a mixture of regioisomers (rare) and stereoisomers. Purify via Flash Column Chromatography (Hexane/EtOAc gradient).

-

Yield Target: 65–75%.

-

Protocol B: Downstream API Synthesis (The "Use")

Application: Synthesis of (1R,3R,4S)-4-(dimethylamino)-3-fluorocyclohexanecarboxylic acid derivatives , a core pharmacophore for IRE1α inhibitors [2].

Reagents:

-

EFOC (Intermediate from Protocol A)

-

Dimethylamine (2.0 M in THF, 1.5 eq)

-

Sodium Triacetoxyborohydride (STAB, 1.5 eq)

-

1,2-Dichloroethane (DCE) or DCM

-

Acetic Acid (1.0 eq)

Step-by-Step Methodology:

-

Imine Formation: Dissolve EFOC in DCE. Add Dimethylamine and Acetic Acid.[2][3] Stir for 1 hour at room temperature.

-

Why Acetic Acid? It catalyzes the formation of the iminium ion intermediate, which is more susceptible to hydride reduction.

-

-

Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) portion-wise.

-

Causality: STAB is used instead of Sodium Borohydride (NaBH₄) because STAB is less aggressive and will not reduce the ester group at C1 or the ketone (before imine formation).

-

-

Stereochemical Equilibration: Stir at room temperature for 12 hours.

-

Note on Stereochemistry: The hydride attacks from the less hindered face. The 3-fluoro substituent directs the incoming amine to the trans or cis configuration depending on the specific conformer. Isomer separation is usually required post-reaction.

-

-

Quench: Quench with saturated aqueous NaHCO₃. Extract with DCM.

-

Isolation: The resulting Ethyl 4-(dimethylamino)-3-fluorocyclohexanecarboxylate is often hydrolyzed (LiOH/THF/Water) to the free acid for coupling to the heteroaromatic core of the API.

Part 4: Pathway Visualization

The following diagram illustrates the transformation of the raw material into the API scaffold, highlighting the critical stereochemical divergence.

Figure 1: Synthetic pathway from commodity chemical to high-value fluorinated API precursor.

Part 5: Critical Control Points & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield in Fluorination | Incomplete enolization or moisture in solvent. | Ensure MeOH is anhydrous. Increase H₂SO₄ catalyst load slightly. |

| Difluorination (Over-reaction) | High local concentration of Selectfluor. | Improve agitation speed; add Selectfluor more slowly. |

| Ester Hydrolysis | Reaction medium too acidic or wet. | Maintain strictly anhydrous conditions; neutralize immediately upon workup. |

| Wrong Diastereomer (Amine) | Lack of stereocontrol during reduction. | Switch reducing agent to bulky borohydrides (e.g., L-Selectride) to enforce steric approach control. |

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

-

Harrington, P. E., et al. (2020). Pyrido-pyrimidinone and pteridinone compounds as inhibitors of endoribonuclease inositol requiring enzyme 1 (IRE1 alpha). WO2020142612A1. World Intellectual Property Organization. Link

-

Wang, X., et al. (2020). Phenoxy-pyridyl-pyrimidine compounds and methods of use. WO2020056089A1. World Intellectual Property Organization. Link

-